molecular formula C16H18F3NO2 B2653581 N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide CAS No. 2411313-10-3

N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide

Cat. No.: B2653581
CAS No.: 2411313-10-3
M. Wt: 313.32
InChI Key: CJYJXFIERNDYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl moiety, and a trifluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Trifluorophenylmethylation: The trifluorophenylmethyl group is typically introduced via a nucleophilic substitution reaction using a trifluorophenylmethyl halide and a suitable nucleophile.

    Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with prop-2-enamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The trifluorophenylmethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and specificity, while the hydroxypropyl moiety may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
  • N-(2-Cyclopropyl-2-hydroxyethyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
  • N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4-difluorophenyl)methyl]prop-2-enamide

Uniqueness

N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide stands out due to the presence of the trifluorophenyl group, which imparts unique electronic properties and enhances its reactivity. The cyclopropyl group adds to its structural rigidity, potentially influencing its interaction with biological targets. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO2/c1-3-14(21)20(9-16(2,22)11-4-5-11)8-10-6-12(17)15(19)13(18)7-10/h3,6-7,11,22H,1,4-5,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYJXFIERNDYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC(=C(C(=C1)F)F)F)C(=O)C=C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.